Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl-

Description

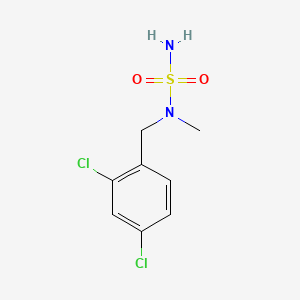

Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- (hereafter referred to as the target compound), is a sulfonamide derivative characterized by a 2,4-dichlorobenzyl group and a methyl substituent on the nitrogen atom. These derivatives are often explored for their pharmacological and chemical properties, including antimicrobial activity, receptor modulation, and catalytic applications.

Properties

CAS No. |

4960-47-8 |

|---|---|

Molecular Formula |

C8H10Cl2N2O2S |

Molecular Weight |

269.15 g/mol |

IUPAC Name |

2,4-dichloro-1-[[methyl(sulfamoyl)amino]methyl]benzene |

InChI |

InChI=1S/C8H10Cl2N2O2S/c1-12(15(11,13)14)5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3,(H2,11,13,14) |

InChI Key |

ZGLVYSGVOOIUBG-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Classical Reflux Method Using Sulfamide and 2,4-Dichlorobenzylamine

One of the most documented and straightforward methods for preparing N-(2,4-dichlorobenzyl)-N-methylsulfamide involves the direct reaction of sulfamide with 2,4-dichlorobenzylamine in aqueous medium under reflux with ethanol as a co-solvent.

Procedure Summary:

-

- Sulfamide (4.8 parts, 0.05 mole)

- 2,4-Dichlorobenzylamine (8.8 parts, 0.05 mole)

- Water (150 parts by volume)

- Ethanol (added dropwise until clear solution forms)

Apparatus: Flask equipped with stirrer, condenser, and dropping funnel.

-

- Combine sulfamide and 2,4-dichlorobenzylamine in water.

- Stir and bring the mixture to reflux.

- Add ethanol dropwise until a clear solution is obtained.

- Continue stirring and refluxing for 10 hours.

- Cool to room temperature (approx. 20°C).

- Filter the crystalline product.

- Purify by crystallization from methanol-water.

-

- Product obtained: N-(2,4-dichlorobenzyl)sulfamide

- Amount: 6.1 parts

- Melting point: 129–130°C

This method is adapted from a patent describing chlorobenzyl sulfamides and is considered reliable for synthesizing the target compound with good purity and yield.

Reaction Conditions and Variations

- The reaction is typically performed under reflux to ensure complete conversion.

- Ethanol acts as a co-solvent to dissolve the reactants and facilitate the reaction.

- The reaction time of approximately 10 hours is crucial for full conversion and crystallization.

- Cooling the reaction mixture allows the product to crystallize, facilitating isolation by filtration.

Alternative Sulfamide Derivative Syntheses (Contextual Methods)

While direct preparation of N-(2,4-dichlorobenzyl)-N-methylsulfamide is mainly via the above method, related sulfamide derivatives are often synthesized by nucleophilic substitution of sulfamide or sulfamoyl fluoride intermediates with amines. Recent advances in sulfamide chemistry include:

- Use of sulfamoyl fluorides as intermediates reacting with amines under mild conditions in acetonitrile, monitored by TLC or HPLC, yielding sulfamide derivatives efficiently.

- Solid SO2F-donor reagents (SuFEx-IT) enable synthesis of sulfamoyl fluorides which can be converted to sulfamides by reaction with amines, though no direct report for the exact compound exists in this method.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Sulfamide, 2,4-dichlorobenzylamine |

| Solvent | Water and ethanol |

| Reaction temperature | Reflux (~100°C) |

| Reaction time | 10 hours |

| Product isolation | Cooling, filtration, crystallization from methanol-water |

| Yield | Approx. 6.1 parts from 0.05 mole scale |

| Product melting point | 129–130°C |

Chemical Reactions Analysis

Types of Reactions: Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Table 3: Physicochemical Comparison

Key Notes:

- Lipophilicity: Higher logP values (e.g., LONI11: ~5.0) correlate with enhanced blood-brain barrier penetration, explaining its central activity .

- Solubility Challenges: Most analogues exhibit low aqueous solubility, necessitating formulation strategies (e.g., co-solvents or nanoparticle delivery) for in vivo applications .

Q & A

Q. What computational methods predict the compound's reactivity?

- Density Functional Theory (DFT): B3LYP/6-31G(d) calculations optimize geometry and compute electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects in water (TIP3P model) to assess stability over 100-ns trajectories .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.